molecular formula C7H8N2O4 B595391 Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate CAS No. 171096-32-5

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

Cat. No. B595391
CAS RN: 171096-32-5
M. Wt: 184.151
InChI Key: SIJXBVAZZBKSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate” is a chemical compound with the molecular formula C7H8N2O4 . It has a molecular weight of 184.151 . This compound is intended for research use only and is not intended for human or veterinary use.


Synthesis Analysis

While specific synthesis methods for “Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate” were not found in the search results, a general synthesis approach for pyrimidine derivatives was mentioned in a research paper . The paper discusses the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives for their possible inhibitory effects against immune-induced nitric oxide generation .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate” can be represented by the SMILES notation: O=C(OC)CC1=C(O)N=CN=C1O .

Scientific Research Applications

Synthetic Methodologies for Antithrombotic Drugs

One significant application involves the synthesis of the antithrombotic drug (S)-clopidogrel, where "Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate" serves as a precursor in synthesizing various antithrombotic and antiplatelet medications. The review by Saeed et al. (2017) highlights developments in the synthesis of (S)-clopidogrel, emphasizing the importance of facile synthetic approaches due to the drug's global demand and its role in preventing blood clots Saeed et al., 2017.

Pharmacokinetics and Pharmacodynamics in Cancer Treatment

The compound's derivatives, particularly in the form of fluoropyrimidines like S-1 (TS-1®), have been extensively studied for their pharmacokinetic and pharmacodynamic properties in treating cancer. Maehara (2003) provides a comprehensive review of S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, highlighting its efficacy in gastric cancer treatment and its pharmacological benefits over traditional 5-fluorouracil due to its improved tolerability and oral administration convenience Maehara, 2003.

Neurotoxicity and Neuroprotection Studies

"Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate" and its derivatives have also been implicated in neurotoxicity and neuroprotection research. Studies on the neurotoxic effects of fluoropyrimidines and the role of dihydropyrimidine dehydrogenase in mitigating these effects provide insights into how genetic polymorphisms influence drug toxicity and efficacy, thereby informing safer drug design and personalized medicine approaches Falvella et al., 2015.

properties

IUPAC Name

methyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-13-5(10)2-4-6(11)8-3-9-7(4)12/h3H,2H2,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJXBVAZZBKSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30710468
Record name Methyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171096-32-5
Record name Methyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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